
Ilicicolin C
Descripción general
Descripción
Natural product derived from fungal source.
Ilicicolin C is a natural antibiotic derived from fungal source.
Actividad Biológica
Ilicicolin C is a compound derived from fungi, specifically isolated from Trichoderma species. It has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a polyketide. Its structure contributes to its biological activity, particularly its interaction with various cellular pathways.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 404.95 g/mol |
Solubility | Soluble in organic solvents |
Antifungal Activity
This compound exhibits significant antifungal properties, particularly against pathogenic fungi. It has been shown to inhibit the cytochrome bc1 complex, which is crucial for mitochondrial respiration in fungi. The compound demonstrates a potent inhibitory effect on Candida albicans, with IC50 values in the low nanogram range.
- Mechanism of Action : this compound targets the Qn site of the cytochrome bc1 complex, leading to disruption of electron transport and subsequent cell death in fungi .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been demonstrated to suppress prostate cancer progression by inhibiting the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival.
- Case Study : In vitro studies showed that this compound reduced cell viability in prostate cancer cell lines (e.g., PC-3 and 22Rv1) with IC50 values significantly lower than those observed in normal cells, indicating a selective toxicity towards cancer cells .
Comparative Efficacy
The efficacy of this compound compared to other antifungal agents can be summarized as follows:
Compound | Target Organism | IC50 (ng/mL) | Notes |
---|---|---|---|
This compound | Candida albicans | 2-3 | Potent antifungal activity |
Caspofungin | Candida albicans | 10 | Standard antifungal treatment |
Amphotericin B | Cryptococcus neoformans | 100 | Broad-spectrum antifungal |
In Vivo Studies
In vivo studies have shown that while this compound has potent in vitro activity, its efficacy in animal models is limited by factors such as plasma protein binding and pharmacokinetics. For instance, significant reductions in fungal burden were observed at higher doses, but overall efficacy was modest compared to expectations based on in vitro results .
Structural Modifications
Research into structural modifications of this compound has been conducted to enhance its biological activity. Variations in side chains and functional groups have been explored to improve potency and selectivity against fungal pathogens while minimizing toxicity to mammalian cells.
Aplicaciones Científicas De Investigación
Antifungal Applications
Ilicicolin C exhibits potent antifungal activity against various fungal pathogens. Its mechanism of action primarily involves the inhibition of mitochondrial cytochrome bc1 reductase, a crucial component of the electron transport chain in fungi. This inhibition leads to disrupted cellular respiration and ultimately fungal cell death.
Key Findings:
- Broad Spectrum Activity: this compound shows effectiveness against multiple species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its minimum inhibitory concentrations (MICs) are significantly lower than those of many conventional antifungal agents, making it a promising candidate for treating resistant fungal infections .
- In Vivo Efficacy: In murine models, this compound demonstrated significant antifungal activity, reducing fungal burden in infected tissues when administered at appropriate doses. However, its efficacy may be limited by high plasma protein binding, which affects its bioavailability .
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit the progression of prostate cancer. It has been shown to induce cytotoxic effects on various cancer cell lines through different mechanisms.
Mechanisms of Action:
- PI3K/AKT/mTOR Pathway Inhibition: this compound suppresses the progression of prostate cancer by inhibiting the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Selective Cytotoxicity: The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, which is advantageous for therapeutic applications. For instance, it has shown significant effects on PC-3 prostate cancer cells while sparing healthy cells .
Comparative Data Table
Property | This compound | Conventional Antifungals |
---|---|---|
Target Pathogen | Candida albicans, Aspergillus spp., Cryptococcus spp. | Various |
MIC (μg/mL) | 0.01 - 5.0 for fungi | 0.1 - 100 for comparators |
Inhibition Mechanism | Cytochrome bc1 reductase inhibition | Varies by agent |
Cancer Cell Target | Prostate cancer (PC-3) | Varies by agent |
Pathway Inhibition | PI3K/AKT/mTOR | Varies by agent |
Case Studies
- Antifungal Efficacy in Murine Models:
- Prostate Cancer Treatment:
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Ilicicolin C isolated from fungal extracts?
- Methodological Answer : Utilize a combination of spectroscopic techniques, including 1H and 13C NMR to compare chemical shifts with literature data (e.g., Hosono et al. for Ilicicolin A and Gutiérrez et al. for this compound) . High-Resolution Mass Spectrometry (HRMS) should confirm molecular weight (e.g., [M–H]– m/z 405.1830 for this compound) . UV spectroscopy (e.g., λmax 206, 228, 294 nm) and melting point analysis (135–136°C) further validate purity and structural consistency with published standards .
Q. What in vitro methods are recommended to evaluate the antifungal activity of this compound?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against model fungi (e.g., Candida albicans, Aspergillus fumigatus) using standardized protocols such as CLSI guidelines. Include positive controls (e.g., fluconazole) and measure inhibition zones or growth curves under controlled conditions. Data interpretation should account for solvent effects and replicate experiments to ensure reliability .
Q. How should researchers ensure reproducibility in isolating this compound from fungal cultures?
- Methodological Answer : Document detailed extraction protocols, including solvent systems (e.g., ethyl acetate partitioning), chromatographic methods (e.g., silica gel column chromatography), and crystallization conditions. Use internal standards for quantification and report yield percentages. Cross-reference methods with published isolation workflows for related compounds like Ascochlorin .
Advanced Research Questions
Q. What structural features of this compound are critical for its antifungal activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to functional groups (e.g., hydroxylation, methylation). Compare their antifungal efficacy using MIC assays. For example, studies on Ilicicolin H revealed that the β-keto group is essential for activity; similar strategies can be applied to this compound . Molecular docking or mutagenesis in target organisms (e.g., cytochrome bc1 complex) may further elucidate binding interactions .
Q. How can genetic strategies activate or optimize this compound biosynthesis in fungal hosts?
- Methodological Answer : Overexpress pathway-specific transcription factors (e.g., TriliR in Trichoderma reesei) to activate silent biosynthetic gene clusters (BGCs) . Use gene deletion (e.g., triliA) to block competing pathways and enhance yield. Validate activation via RT-qPCR, proteomics, and metabolomics to track BGC expression and metabolite profiles .
Q. How should researchers resolve discrepancies in NMR or HRMS data when characterizing this compound?
- Methodological Answer : Re-examine sample purity (e.g., HPLC analysis) and solvent effects (e.g., CDCl3 vs. DMSO-d6). Calibrate instruments with certified standards and compare data across multiple runs. If conflicts persist, consult literature on isomeric analogs (e.g., Ilicicolin H vs. K) and employ advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography .
Q. What experimental designs are effective for analyzing this compound’s mode of action?
- Methodological Answer : Combine proteomics (e.g., LC-MS/MS) and metabolomics (e.g., molecular networking) to profile fungal responses post-treatment. Identify dysregulated pathways (e.g., mitochondrial respiration) and validate targets via knockout strains or enzymatic assays . Include dose-response studies and time-course analyses to distinguish primary from secondary effects .
Q. Data Analysis and Contradiction Management
Q. How can researchers address contradictions in antifungal efficacy data between in vitro and in vivo models for this compound?
- Methodological Answer : Evaluate confounding factors such as plasma protein binding (common in Ilicicolin H ) or host immune responses. Use pharmacokinetic studies to measure bioavailability and adjust dosing regimens. Cross-validate findings with orthogonal assays (e.g., Galleria mellonella infection models) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report uncertainties (e.g., confidence intervals) and adhere to FAIR data principles for transparency .
Q. Tables for Reference
Propiedades
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHYEVNWOYGMS-WGUBEYSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22562-67-0 | |
Record name | Ilicicolin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022562670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ILICICOLIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ318S49N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.